Ciclactate

Descripción general

Descripción

Ciclactato es un derivado del ciclohexanol patentado por N. V. Koninklijke Pharmaceutische Fabrieken Voorheen Brocades-Stheeman & Pharmacia. Es conocido por su uso como espasmolítico y vasodilatador .

Métodos De Preparación

La preparación de Ciclactato implica rutas sintéticas que típicamente incluyen la esterificación del ciclohexanol con ácido láctico. Las condiciones de reacción a menudo requieren la presencia de un catalizador y una temperatura controlada para asegurar la formación del éster deseado. Los métodos de producción industrial pueden implicar procesos de esterificación a gran escala utilizando reactores de flujo continuo para optimizar el rendimiento y la eficiencia .

Análisis De Reacciones Químicas

Ciclactato experimenta varias reacciones químicas, incluyendo:

Oxidación: Ciclactato puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir Ciclactato de nuevo a ciclohexanol.

Sustitución: Las reacciones de sustitución pueden implicar la sustitución del grupo éster por otros grupos funcionales en condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Ciclactato tiene varias aplicaciones de investigación científica:

Química: Utilizado como reactivo en síntesis orgánica para estudiar la esterificación y reacciones relacionadas.

Biología: Investigado por sus posibles efectos en los procesos celulares y como compuesto modelo para estudiar el metabolismo de los ésteres.

Medicina: Explorado por sus propiedades espasmolíticas y su posible uso en el tratamiento de afecciones que involucran espasmos musculares y vasodilatación.

Mecanismo De Acción

El mecanismo de acción del Ciclactato implica su interacción con dianas moleculares específicas, lo que lleva a la relajación del músculo liso y la dilatación de los vasos sanguíneos. Este efecto está mediado por la modulación de los canales de iones de calcio y la inhibición de las vías de contracción muscular. Los objetivos moleculares y las vías exactas involucradas aún están bajo investigación .

Comparación Con Compuestos Similares

Ciclactato puede compararse con otros derivados del ciclohexanol y ésteres. Compuestos similares incluyen:

Ciclohexanol: El alcohol parental del que se deriva Ciclactato.

Ciclohexanona: Una forma oxidada del ciclohexanol.

Acetato de ciclohexilo: Otro éster de ciclohexanol con diferentes propiedades.

Ciclactato es único debido a su enlace éster específico con el ácido láctico, que confiere propiedades químicas y biológicas distintas .

Actividad Biológica

Ciclactate, also known as the mitochondrial citrate carrier (CIC or SLC25A1), plays a significant role in cellular metabolism and has been implicated in various biological processes and diseases, particularly cancer and metabolic disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, implications in disease states, and potential therapeutic targets.

Overview of this compound

This compound is an integral protein located in the inner mitochondrial membrane that facilitates the transport of citrate from the mitochondria to the cytosol. This transport is crucial for several metabolic pathways, including fatty acid synthesis and gluconeogenesis. The efflux of citrate is catalyzed through a process known as the citrate-malate antiport, where citrate is exchanged for malate, a key component in the Krebs cycle.

-

Metabolic Regulation :

- This compound modulates energy production by influencing the balance between catabolic and anabolic pathways. High levels of citrate inhibit key enzymes in the Krebs cycle, such as pyruvate dehydrogenase (PDH) and citrate synthase (CS), thereby reducing ATP production while promoting lipogenesis and gluconeogenesis .

- Citrate also serves as a precursor for acetyl-CoA, which is vital for histone acetylation and gene expression regulation .

-

Role in Cancer :

- Elevated CIC levels are associated with poor prognosis in various cancers. Studies indicate that CIC supports tumor cell proliferation and invasion by altering metabolic pathways . For instance, inhibition of CIC leads to reduced tumor growth and altered lipid metabolism, suggesting its potential as a therapeutic target .

- Inhibitors like benzene-tricarboxylate (BTA) have demonstrated efficacy in reducing CIC activity, thereby impairing cancer cell proliferation .

- Inflammatory Responses :

Case Studies

- A study involving breast cancer cell lines showed that knockdown of CIC expression resulted in decreased proliferation rates, highlighting its role in tumor growth. Conversely, overexpression of CIC enhanced cell growth potential .

- In non-alcoholic steatohepatitis (NASH) models, inhibition of Slc25a1 using CTPI-2 reversed steatosis and improved metabolic parameters, indicating its therapeutic potential in fatty liver disease .

Data Table: Summary of Key Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Cancer Proliferation | CIC knockdown reduces proliferation; overexpression increases growth potential | Target for cancer therapy |

| Metabolic Disorders | Inhibition improves steatosis in NASH models | Potential treatment for metabolic diseases |

| Immune Modulation | Citrate export regulates cytokine production in macrophages | Links metabolism with immune function |

Propiedades

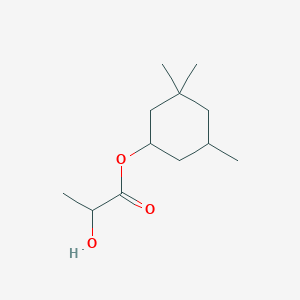

IUPAC Name |

(3,3,5-trimethylcyclohexyl) 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-8-5-10(7-12(3,4)6-8)15-11(14)9(2)13/h8-10,13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJOJNGMYPRTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864563 | |

| Record name | 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15145-14-9 | |

| Record name | Ciclactate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICLACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYS6082G8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.